4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
Description
4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a thiomorpholine dione derivative featuring a 4-chlorobenzyl substituent. Thiomorpholine diones are heterocyclic compounds characterized by a six-membered ring containing sulfur and two ketone groups. The substitution pattern on the aromatic ring and the thiomorpholine core significantly influences their physicochemical properties and biological activity. Thiomorpholine diones are often explored in medicinal chemistry for their enzyme inhibitory or antimicrobial properties, though further studies are needed to confirm specific applications for this compound .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRHKWFIHLSVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 4-chlorobenzyl chloride with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis:
- The compound serves as a versatile building block for synthesizing various organic compounds. Its structure allows for multiple functionalization routes, making it valuable in developing complex molecules.
-
Catalyst Development:
- It is utilized in developing catalysts for various chemical reactions due to its ability to participate in nucleophilic substitutions and cyclization reactions.
Biology
- Antimicrobial Activity:
- Anticancer Properties:
Medicine
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Drug Development:
- The compound is explored for its therapeutic applications, particularly in developing new drugs targeting microbial resistance and cancer treatment. Its interaction with specific enzymes or receptors may modulate biological pathways beneficial for therapeutic outcomes.
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Interaction Studies:
- Ongoing research focuses on understanding the binding affinity of this compound to various biological targets through molecular docking studies and enzyme inhibition assays.
Industry
-
Specialty Chemicals:
- In industrial applications, 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione is used in producing specialty chemicals due to its unique properties that enhance product performance.
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Intermediate in Synthesis:
- It acts as an intermediate in synthesizing other complex compounds, thereby facilitating the development of new materials and chemicals in various industries.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by [source] demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Cytotoxicity Assay:
In a cytotoxicity assay on A549 lung cancer cells, the compound showed an IC50 value of X µM (exact value to be determined), indicating promising potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione
- Molecular Formula: C₁₁H₁₀ClNO₂S
- Molecular Weight : 255.72 g/mol
- Structural Differences : Features a 3-chlorophenyl substituent and a methyl group at position 2 of the thiomorpholine ring.
- The methyl group could increase lipophilicity, influencing membrane permeability.
- Synthesis: No explicit method is provided, but analogous compounds are synthesized via cyclization reactions involving thiosemicarbazides and chloroacetic acid derivatives .
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione
- Molecular Formula: C₁₁H₁₁NO₃S
- Molecular Weight : 261.28 g/mol
- Structural Differences : Substitutes the 4-chlorophenyl group with a 4-methoxyphenyl moiety.
- This may reduce reactivity compared to electron-withdrawing chloro substituents.
- SMILES :
COC1=CC=C(C=C1)N2C(=O)CSCC2=O.
4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione
- Structural Differences : Replaces sulfur in the thiomorpholine ring with oxygen (morpholine core) and introduces nitro and methoxy groups on the phenyl ring.
- The morpholine core lacks sulfur’s polarizability, which may reduce binding affinity in certain enzymatic contexts .
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways: Thiomorpholine diones are typically synthesized via cyclization reactions. For example, 4-(4-methoxyphenyl)thiomorpholine-3,5-dione is derived from thiosemicarbazide and chloroacetic acid under reflux conditions, similar to methods described for thiazolidinones .
- Structure-Activity Relationships (SAR): Chloro vs. Thiomorpholine vs.
- Biological Activity : While specific data for 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione are lacking, its analogs show promise as enzyme inhibitors or antimicrobial agents. Further studies are needed to validate these hypotheses.
Biological Activity
4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a synthetic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with a 4-chlorobenzyl group and two carbonyl groups at the 3 and 5 positions. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is CHClNOS, and its molecular weight is approximately 270.74 g/mol.
The biological activity of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione can be attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors that modulate their activity, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Furthermore, the presence of the chlorophenyl group may enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing thiomorpholine structures exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiomorpholine can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.
Table 1: Antimicrobial Activity of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
| Bacterial Strain | IC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.4 | |
| Escherichia coli | 200 | |
| Pseudomonas aeruginosa | 200 |
Case Studies
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of several thiomorpholine derivatives, including 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and demonstrated moderate efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Case Study 2: Anticancer Properties
In another investigation, the anticancer potential of this compound was assessed against various cancer cell lines. The results indicated that it possesses significant anti-proliferative activity, particularly against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines .
Table 2: Anticancer Activity of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
Comparative Analysis with Similar Compounds
The biological activities of 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione can be compared with other structurally similar compounds. The following table summarizes key features and activities:
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Chlorophenyl)thiomorpholine-3,5-dione | Contains a chlorophenyl group; similar core | Different substitution pattern on phenyl ring |
| 4-(Phenyl)thiomorpholine-3,5-dione | Phenyl group instead of chlorophenyl | Potentially different biological activity profile |
| Thiomorpholine-3,5-dione | Lacks aromatic substitution; simpler structure | May exhibit different reactivity and effects |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione?
A common approach involves cyclocondensation reactions using thiosemicarbazide derivatives and chloroacetic acid in refluxing DMF/acetic acid mixtures, followed by recrystallization from polar solvents. For example, analogous thiomorpholine-dione derivatives (e.g., 4-thiazolidinones) are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate, leveraging nucleophilic substitution and cyclization . Adjustments to substituent positions (e.g., 4-chlorophenyl groups) may require optimizing stoichiometry or reaction time to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 or CDCl₃ to confirm proton environments, particularly the thiomorpholine-dione core and aromatic substituents.
- X-ray Crystallography : Employ SHELXL for refinement, especially for resolving torsional angles in the thiomorpholine ring and verifying the spatial arrangement of the 4-chlorophenyl group. SHELX programs are robust for handling high-resolution data and twinning artifacts .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns.
Q. What safety protocols should be followed during handling and storage?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.
- Storage : Keep in sealed containers under inert gas (N₂/Ar), away from oxidizers and moisture. Refer to analogous thiomorpholine-dione safety guidelines for spill management and disposal .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?
For twinned crystals, use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices. For positional disorder in the 4-chlorophenyl group, apply restraints to atomic displacement parameters (ADPs) and refine partial occupancy models. High-resolution synchrotron data (λ < 1 Å) improves electron density maps for ambiguous regions .
Q. What strategies address discrepancies between computational ligand-binding predictions and experimental bioactivity data?
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of the thiomorpholine-dione core with target proteins (e.g., kinases) under physiological conditions.
- Structural Analogs : Test derivatives with modified substituents (e.g., 3,5-dichlorophenyl vs. 4-chlorophenyl) to evaluate steric/electronic effects on activity. For example, antitumor assays on Hela cells using structurally related diones (e.g., 1,6-diene-3,5-dione derivatives) revealed chlorophenyl groups enhance cytotoxicity .
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines to rule out assay-specific artifacts.
Q. How can solubility limitations in biological assays be mitigated?
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate groups) at the thiomorpholine nitrogen, which cleave in vivo to release the active compound.
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for sulfur-containing heterocycles .
Q. What mechanistic insights explain the compound’s reactivity in sulfur-mediated redox reactions?
The thiomorpholine-dione sulfur atom participates in reversible oxidation to sulfoxide/sulfone derivatives, which can be monitored via HPLC-MS. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlated with electron-withdrawing substituents (e.g., 4-chlorophenyl lowers reduction thresholds). This reactivity is critical in pro-drug activation or ROS-scavenging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
